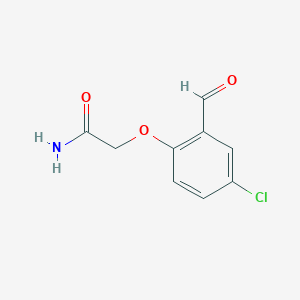

2-(4-Chloro-2-formylphenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDDXYAHRSNFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366970 | |

| Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-72-0 | |

| Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(4-Chloro-2-formylphenoxy)acetamide: Synthesis, Properties, and Potential Applications for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-formylphenoxy)acetamide, a compound of interest in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged, this document extrapolates its physicochemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications based on the well-documented activities of structurally related phenoxyacetamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the study and application of this compound.

Introduction and Chemical Identity

This compound belongs to the phenoxyacetamide class of compounds, which are recognized for their diverse pharmacological activities. The core structure, featuring a substituted aromatic ring linked to an acetamide group via an ether bond, serves as a versatile scaffold in the design of novel therapeutic agents. The presence of a chloro substituent and a formyl group on the phenoxy ring is anticipated to modulate the biological activity and pharmacokinetic profile of the parent molecule.

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, suggesting its status as a novel or less-studied compound. This guide, therefore, synthesizes data from closely related analogs to provide a predictive profile.

Physicochemical Properties

The properties of this compound can be inferred from its structural analog, 2-(4-formylphenoxy)acetamide (CAS: 135857-20-4)[1][2]. The introduction of a chlorine atom to the phenoxy ring is expected to increase the molecular weight and may influence properties such as melting point and solubility.

| Property | Inferred Value for this compound | Data for 2-(4-formylphenoxy)acetamide[1] |

| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₃ |

| Molecular Weight | 213.62 g/mol | 179.17 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid | Not specified |

| Melting Point | Expected to be higher than the analog due to increased molecular weight and potential for stronger intermolecular interactions. | Not specified |

| Solubility | Predicted to have low solubility in water, with better solubility in organic solvents like DMSO and DMF. | Not specified |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-2-formylphenol would react with 2-chloroacetamide.

The proposed two-step synthesis is as follows:

Step 1: Deprotonation of 4-Chloro-2-formylphenol

4-Chloro-2-formylphenol (also known as 4-chloro-2-hydroxybenzaldehyde) is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetone. This deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium or sodium phenoxide.

Step 2: Nucleophilic Substitution

The resulting phenoxide is then reacted with 2-chloroacetamide. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloroacetamide, leading to the displacement of the chloride ion and the formation of the desired ether linkage.

Experimental Protocol:

-

To a solution of 4-chloro-2-formylphenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: Proposed synthesis of this compound.

Potential Therapeutic Applications

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of specific substituents on the phenoxy ring can fine-tune the pharmacological profile.

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of phenoxyacetamide derivatives[3][4]. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of a halogen, such as chlorine, on the aromatic ring has been associated with enhanced anticancer and anti-inflammatory activity[4].

-

Anti-inflammatory and Analgesic Properties: The phenoxyacetamide core is also associated with anti-inflammatory and analgesic effects[3][4]. Research has shown that certain substituted phenoxyacetamides can significantly reduce inflammation and pain in preclinical models.

-

Antimicrobial and Other Activities: The versatility of the phenoxyacetamide structure has led to the exploration of its potential as an antimicrobial, antiviral, and antiparasitic agent[3]. Furthermore, some derivatives have been investigated as inhibitors of specific enzymes, highlighting the broad therapeutic potential of this class of compounds.

The formyl group at the 2-position of the phenoxy ring in this compound offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Given the absence of a specific safety data sheet (SDS) for this compound, it is prudent to handle this compound with the care afforded to novel chemical entities of unknown toxicity. General laboratory safety protocols should be strictly followed. Based on the SDS for related compounds like 2-phenoxyacetamide, the following precautions are recommended[5][6][7]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion

This compound represents a promising, albeit understudied, molecule with significant potential in drug discovery. By leveraging the known pharmacological activities of the phenoxyacetamide scaffold, this guide provides a foundational understanding of its inferred properties, a reliable synthetic route, and a rationale for its investigation as a novel therapeutic agent. The presence of both a chloro and a formyl substituent offers intriguing possibilities for molecular interactions with biological targets and for further chemical derivatization. Future research into this compound is warranted to fully elucidate its biological activity and therapeutic potential.

References

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Semantic Scholar. [Link]

-

2-(4-Formylphenoxy)acetamide. PubChem. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

-

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

(PDF) Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. ResearchGate. [Link]

-

4-(3-Chloro-2-methylphenyl)-2-formylphenol. PubChem. [Link]

-

5-Chloro-salicylaldehyde. PubChem. [Link]

-

(PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate. [Link]

-

2-(4-formylphenoxy)acetamide (C9H9NO3). PubChemLite. [Link]

-

SAFETY DATA SHEET - 2-Phenoxyacetamide. Fisher Scientific. [Link]

-

Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines. Springer. [Link]

-

4-Chloro-2-phenylphenol. PubChem. [Link]

-

THE SYNTHESIS OF 10-SUBSTITUTED PHENOXAZINES. Sci-Hub. [Link]

-

Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Organic Chemistry Portal. [Link]

Sources

- 1. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-FORMYLPHENOXY)ACETAMIDE | 135857-20-4 [chemicalbook.com]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

"2-(4-Chloro-2-formylphenoxy)acetamide" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chloro-2-formylphenoxy)acetamide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in synthetic organic and medicinal chemistry. The document details a robust, proposed synthetic protocol derived from established chemical principles. Furthermore, it outlines a multi-technique approach for the structural elucidation and purity confirmation of the target compound, including spectroscopic and physical characterization methods. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this key chemical building block.

Introduction and Strategic Importance

This compound is an aromatic compound featuring three key functional groups: an acetamide, an ether linkage, and an aldehyde. This unique combination makes it a highly versatile precursor for the synthesis of more complex molecules. The aldehyde group, in particular, serves as a reactive handle for the construction of Schiff bases through condensation reactions with primary amines.[1][2] Schiff bases derived from such precursors are widely investigated for their potential as ligands in coordination chemistry and for a range of biological activities, including antimicrobial and anticancer properties.[1][3][4]

The phenoxy acetamide scaffold itself is a recognized pharmacophore found in various biologically active molecules.[3][5] Therefore, a reliable method for the synthesis and rigorous characterization of this compound is of significant interest to the scientific community, enabling further exploration in drug discovery and materials science. This guide provides the necessary experimental details and theoretical underpinnings to achieve this.

Synthesis of this compound

The synthesis of the target molecule is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide is generated in situ from 5-chloro-2-hydroxybenzaldehyde by a weak base, which then displaces the chloride from 2-chloroacetamide.

Reaction Principle and Causality

The core of the synthesis is the reaction between 5-chloro-2-hydroxybenzaldehyde and 2-chloroacetamide. The key steps and the rationale behind the choice of reagents are as follows:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde. K₂CO₃ is an ideal choice as it is sufficiently basic to form the phenoxide nucleophile but not so strong as to cause unwanted side reactions, such as hydrolysis of the amide.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloroacetamide.

-

Displacement: This attack leads to the displacement of the chloride ion in an Sₙ2 reaction, forming the ether linkage and yielding the desired product, this compound.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is employed to dissolve the reactants and facilitate the Sₙ2 mechanism by solvating the potassium cation without strongly solvating the phenoxide, thus maintaining its nucleophilicity.

Visualized Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for analogous Williamson ether syntheses.[6]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Purity/Grade |

| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | ≥98% |

| 2-Chloroacetamide | 79-07-2 | C₂H₄ClNO | ≥98% |

| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous |

| Ethanol | 64-17-5 | C₂H₅OH | Reagent Grade |

| Deionized Water | 7732-18-5 | H₂O | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Dropping funnel (optional)

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Setup: Assemble the reaction apparatus (flask, condenser, stirrer) in a fume hood. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 5-chloro-2-hydroxybenzaldehyde (1 equivalent), 2-chloroacetamide (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are sufficiently suspended to allow for efficient stirring (approx. 5-10 mL per gram of the limiting reagent).

-

Reaction: Begin stirring the mixture and heat it to 80-90 °C. Maintain this temperature and allow the reaction to proceed for 6-12 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (5-chloro-2-hydroxybenzaldehyde) indicates completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold deionized water (approx. 10 times the volume of DMF used) while stirring vigorously. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove residual DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of physical and spectroscopic methods should be employed.

Visualized Characterization Workflow

Caption: A multi-technique workflow for the characterization of the title compound.

Physical Properties

A sharp and defined melting point is a primary indicator of a pure crystalline compound.

| Property | Expected Observation | Significance |

| Appearance | White to off-white crystalline solid | Purity indicator |

| Melting Point | Sharp range (e.g., within 1-2 °C) | Purity and identification |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | Useful for NMR and recrystallization |

Spectroscopic Data

The following tables outline the predicted spectroscopic data based on the structure of this compound and data from analogous compounds.[7][8]

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3150 | N-H Stretch | Amide (secondary) |

| 2850-2750 | C-H Stretch (Fermi resonance) | Aldehyde |

| 1690-1670 | C=O Stretch | Aldehyde |

| 1670-1650 | C=O Stretch (Amide I) | Amide |

| 1600-1500 | C=C Stretch | Aromatic Ring |

| 1570-1515 | N-H Bend (Amide II) | Amide |

| 1250-1200 | C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| 800-600 | C-Cl Stretch | Aryl Halide |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.0 | Broad Singlet (br s) | 1H | Amide proton (-NH-) |

| ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to -CHO |

| ~7.6 | Doublet of Doublets (dd) | 1H | Aromatic proton between -Cl and -OR |

| ~7.2 | Doublet (d) | 1H | Aromatic proton ortho to -Cl |

| ~4.8 | Singlet (s) | 2H | Methylene protons (-O-CH₂-) |

| ~3.3 (DMSO solvent peak) | - | - | - |

| ~2.5 (amide protons) | Broad Singlet (br s) | 2H | Amide protons (-C(=O)NH₂) |

Note: The primary amide protons (-NH₂) may appear as a single broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde Carbonyl (-CHO) |

| ~168 | Amide Carbonyl (-C(=O)NH₂) |

| ~160 | Aromatic Carbon (-O-Ar) |

| ~135-120 | Aromatic Carbons |

| ~68 | Methylene Carbon (-O-CH₂-) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value (Predicted) | Assignment |

| 213.03 | [M]⁺ (Molecular ion for ³⁵Cl isotope) |

| 214.03 | [M+H]⁺ (Protonated molecule for ³⁵Cl) |

| 215.03 | [M]⁺ (Molecular ion for ³⁷Cl isotope, ~32% of M⁺) |

| 216.03 | [M+H]⁺ (Protonated molecule for ³⁷Cl) |

The characteristic M/M+2 isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum.

Applications in Synthetic Chemistry: A Gateway to Schiff Bases

The primary utility of this compound lies in its role as a precursor to Schiff bases. The aldehyde functionality readily undergoes condensation with a wide variety of primary amines to form imines (-C=N-).

General Reaction Scheme

Caption: General reaction for the synthesis of Schiff bases from the title compound.

This reaction significantly broadens the molecular diversity achievable from the parent compound, opening avenues for creating libraries of novel molecules for screening in drug discovery programs and for developing new ligands for catalysis and material science.[9][10]

Conclusion

This technical guide has presented a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By leveraging the reliable Williamson ether synthesis, the compound can be prepared in good yield. The outlined characterization workflow, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final product. The established role of this molecule as a versatile chemical intermediate, particularly for the synthesis of diverse Schiff bases, underscores its importance for researchers in synthetic and medicinal chemistry.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

El-Sayed, M. A. A. (2016). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2016(6), 285-298. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2949-2973. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Elwahy, A. H. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(3), 2991-3003. Retrieved from [Link]

-

Parveen, I., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-2125. Retrieved from [Link]

-

Dutta, A., & Lal, K. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(8). Retrieved from [Link]

-

Soni, N., et al. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. E-Journal of Chemistry, 7(4), 1273-1277. Retrieved from [Link]

-

Arshad, S., et al. (2015). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. Retrieved from [Link]

-

Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3261. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Retrieved from [Link]

-

Szychowski, K., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Molecules, 20(7), 13137-13154. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

-

Patel, K. R., & Patel, K. D. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 223-227. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Chloro-4-formylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Afatt, S. S., & Mahdi, H. A. (2014). Synthesis and Characterization of a new Schiff Base {N-(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. Journal of Thi-Qar Science, 4(2), 124-131. Retrieved from [Link]

-

Piskunov, A. V., et al. (2023). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers, 10(24), 7311-7326. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of 2-(4-Chloro-2-formylphenoxy)acetamide: A Technical Guide

Introduction

Predicted Molecular Structure

The structural framework of 2-(4-Chloro-2-formylphenoxy)acetamide forms the basis for interpreting its spectroscopic data. The following diagram illustrates the predicted molecular structure.

Caption: Predicted structure of this compound.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of related phenoxyacetamides typically involves the reaction of a substituted phenol with an N-substituted 2-chloroacetamide derivative in the presence of a base.[1] The subsequent characterization relies on a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about the molecular skeleton.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, the following ¹H NMR signals are anticipated for this compound.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 1H | Aromatic proton ortho to -CHO |

| ~7.6 | Doublet of doublets | 1H | Aromatic proton meta to -CHO and ortho to -Cl |

| ~7.2 | Doublet | 1H | Aromatic proton meta to -Cl |

| ~4.7 | Singlet | 2H | Methylene protons (-O-CH₂-) |

| ~6.5-7.5 (broad) | Singlet | 2H | Amide protons (-CONH₂) |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~168 | Amide carbonyl carbon (-CONH₂) |

| ~160 | Aromatic carbon attached to the ether oxygen |

| ~120-140 | Aromatic carbons |

| ~68 | Methylene carbon (-O-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 and ~3180 | N-H stretching | Primary amide (-CONH₂) |

| ~2850 and ~2750 | C-H stretching | Aldehyde (-CHO) |

| ~1700 | C=O stretching | Aldehyde carbonyl |

| ~1660 | C=O stretching (Amide I) | Amide carbonyl |

| ~1600 | N-H bending (Amide II) | Amide |

| ~1250 | C-O-C stretching | Aryl-alkyl ether |

| ~830 | C-Cl stretching | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization mode: Positive or negative

-

Mass range: m/z 50-500

-

Capillary voltage and other source parameters should be optimized for the specific compound.

-

Predicted Mass Spectral Data

The predicted mass spectrum will show the molecular ion peak and characteristic isotopic patterns.

| Predicted m/z | Ion | Notes |

| 215.02 | [M]⁺ | Molecular ion for C₉H₈³⁵ClNO₃ |

| 217.02 | [M+2]⁺ | Isotopic peak due to ³⁷Cl (approximately 1/3 the intensity of the M⁺ peak) |

| 216.03 | [M+H]⁺ | Protonated molecular ion (in positive ESI mode) |

| 214.01 | [M-H]⁻ | Deprotonated molecular ion (in negative ESI mode) |

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging data from structurally similar analogs, we have predicted the key spectral features in NMR, IR, and MS analyses. The detailed experimental protocols and data interpretation guidelines serve as a valuable resource for researchers in the synthesis and analysis of novel phenoxyacetamide derivatives. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of the target compound.

References

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2016). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2016(5), 28-43. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3501. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenoxy)acetamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1093–1096. Retrieved from [Link]

-

Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-129. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-p-acetophenetidide. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Chloro-2-formylphenoxy)acetamide

Preamble: Situating 2-(4-Chloro-2-formylphenoxy)acetamide in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led researchers down myriad chemical avenues. One such promising scaffold is the phenoxyacetamide core, a structure that has repeatedly demonstrated a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-explored derivative: This compound .

While direct, extensive research on this exact molecule is nascent, its structural motifs—a chloro-substituted phenoxy ring, a reactive formyl (aldehyde) group, and an acetamide linker—provide a strong rationale for investigating its potential in several key therapeutic areas. The acetamide linkage is a central feature in many biologically active molecules, contributing to their therapeutic promise, including in the development of anticancer drugs.[1] The phenoxy moiety itself is present in a variety of medications, including those for neurological disorders, as well as antiviral and antibacterial drugs.[1] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, synthesizing data from related compounds to build a predictive framework for the biological potential of this compound and to provide robust, actionable protocols for its empirical validation.

Compound Profile: Physicochemical Properties

A foundational understanding begins with the molecule's basic properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | PubChem[3] |

| Molecular Weight | 213.62 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(=O)CN)C=O | Inferred |

| InChI Key | UHWJAXJAGJMQPM-UHFFFAOYSA-N | Inferred |

Part 1: Synthesis Pathway and Rationale

The viability of any compound in a research pipeline is contingent on its accessibility. The synthesis of this compound and its analogues is typically achieved through a standard nucleophilic substitution reaction, a reliable and well-documented method in medicinal chemistry.[4][5]

Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing similar phenoxyacetamide derivatives.[4][5]

-

Preparation: To a solution of 4-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetone), add a weak base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.

-

Purification: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: Potential Biological Activity Profile

The true value of a novel compound lies in its potential biological interactions. Based on a comprehensive analysis of its structural analogues, we can hypothesize and subsequently test for several key activities.

Potential Anticancer Activity

Scientific Rationale: The phenoxyacetamide scaffold is a recurring motif in compounds designed as anticancer agents.[2] Derivatives have shown efficacy against a range of cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer.[1][6] The mechanism often involves the induction of apoptosis.[1] Furthermore, the chloroacetamide moiety is a known cysteine-reactive electrophile.[7] This "warhead" can form covalent bonds with cysteine residues in key proteins, a strategy used to irreversibly inhibit enzymes or disrupt protein-protein interactions. This reactivity can lead to distinct cell death pathways, including ferroptosis, an iron-dependent form of regulated cell death.[7]

Supporting Data from Analogues:

| Compound/Analogue | Target Cell Line | IC₅₀ (µM) | Reference |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 | [6] |

| 5-Fluorouracil (Standard Drug) | HepG2 (Liver Cancer) | 5.32 | [6] |

| Phenoxyacetamide Derivative I | MCF-7 (Breast Cancer) | 10.51 | [6] |

| Phenoxy Thiazole Derivative | Multiple Cancer Cells | ~13 | [2] |

| Chloroacetamide Derivatives | Lung Cancer (NCI-H226) | Varies | [8][9] |

Experimental Workflow for Cytotoxicity Screening

Caption: Standard workflow for determining in vitro cytotoxicity.

Potential Anti-inflammatory and Analgesic Activity

Scientific Rationale: Inflammation is a critical pathological process, with enzymes like cyclooxygenase (COX) being prime therapeutic targets. Certain phenoxyacetic acid and phenoxyacetamide derivatives have been developed as selective COX-2 inhibitors, which is crucial for mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[6][10] The presence of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory functions in some series.[2]

Supporting Data from Analogues:

| Compound/Drug | COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) | Reference |

| New Phenoxyacetic Derivative 5f | 0.06 - 0.09 | 63.35 | [6] |

| Celecoxib (Standard Drug) | 0.05 | 63.52 | [6] |

| Mefenamic Acid (Standard Drug) | 1.98 | 60.09 | [6] |

Proposed Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a suitable buffer.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).

-

Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Detection: Stop the reaction and measure the product (Prostaglandin E₂) formation using an ELISA-based detection system provided with the kit.

-

Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Antimicrobial Activity

Scientific Rationale: The acetamide scaffold is a versatile building block for antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[11] Specifically, the presence of a chlorine atom on the acetamide moiety (α-chloroacetamides) appears to be crucial for enhancing biological activity.[12] Studies have demonstrated that chloroacetamide derivatives possess significant antibacterial and antifungal properties.[13][14][15] This activity is attributed to their ability to act as alkylating agents, potentially disrupting essential microbial enzymes and proteins.

Proposed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Strain Preparation: Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of test organisms, including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Mechanistic Considerations & Future Directions

The polypharmacological potential of this compound stems from its distinct chemical features.

Potential Mechanisms of Action Pathway

Caption: Hypothesized mechanisms of action for the target compound.

Future Directions:

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogues by modifying the substituents on the phenoxy ring (e.g., replacing chloro with fluoro, bromo, or methoxy groups) and the acetamide nitrogen to probe the SAR.

-

Target Identification: For promising activities, employ advanced techniques like chemical proteomics to identify the specific protein targets covalently modified by the chloroacetamide group.

-

In Vivo Efficacy and Toxicology: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety profiles.

This guide provides a comprehensive, evidence-based framework for initiating research into This compound . By leveraging the extensive knowledge base of its parent scaffolds and employing the rigorous protocols outlined herein, researchers can effectively unlock its therapeutic potential.

References

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed. [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (n.d.). Arkivoc. [Link]

-

2-(4-Formylphenoxy)acetamide. (n.d.). PubChem. [Link]

-

Supplementary Information. (2014). The Royal Society of Chemistry. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health (NIH). [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PubMed Central. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]

-

Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. (2025). South Eastern European Journal of Public Health. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. [Link]

-

Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4-Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. (2024). African Journal of Biomedical Research. [Link]

-

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (2007). PubMed. [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). ScienceRise: Pharmaceutical Science. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). SemOpenAlex. [Link]

-

First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PubMed Central. [Link]

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. [Link]

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). National Institutes of Health (NIH). [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed Central. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

-

Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. (n.d.). Neliti. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PubMed Central. [Link]

-

2-(4-Chlorophenyl)acetamide. (2011). ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2011). ResearchGate. [Link]

-

Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PubMed Central. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Omega. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. seejph.com [seejph.com]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsr.info [ijpsr.info]

- 15. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

The Phenoxyacetamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The phenoxyacetamide core is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that demonstrates the remarkable ability to bind to a multitude of diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of phenoxyacetamide derivatives, delving into their synthesis, multifaceted biological applications, and the critical structure-activity relationships that govern their therapeutic potential. We will explore their roles as anticancer, anticonvulsant, antibacterial, and antidiabetic agents, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, highlighting the versatility and enduring relevance of the phenoxyacetamide scaffold.

Introduction: The Significance of the Phenoxyacetamide Moiety

In the landscape of drug discovery, the identification of molecular scaffolds that can be readily modified to interact with various biological targets is of paramount importance. The phenoxyacetamide moiety, characterized by a phenyl ring linked to an acetamide group through an ether bond, represents one such versatile scaffold.[2] Its prevalence in a wide range of biologically active compounds underscores its significance as a privileged structure. This structural motif offers a unique combination of features: the aromatic ring provides a platform for various substitutions to modulate lipophilicity and electronic properties, while the acetamide group can participate in crucial hydrogen bonding interactions with biological macromolecules.[3] This inherent adaptability has allowed for the development of phenoxyacetamide derivatives with a broad spectrum of therapeutic applications, making it a subject of intense investigation in medicinal chemistry.[4]

Synthetic Strategies for Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives is typically straightforward, often involving the Williamson ether synthesis as a key step. This reaction involves the coupling of a substituted phenol with an α-haloacetamide. The versatility of this approach allows for the introduction of a wide range of substituents on both the phenoxy and acetamide moieties, enabling the generation of large and diverse chemical libraries for biological screening.

General Synthesis Workflow

The following diagram illustrates a general and widely adopted synthetic route for preparing phenoxyacetamide derivatives. The process begins with the reaction of a substituted phenol with an α-haloacetyl halide to form an α-halo-N-arylacetamide intermediate, which is then reacted with another amine or a different nucleophile to yield the final product. Alternatively, a more direct approach involves the reaction of a substituted phenoxyacetic acid with an amine in the presence of a coupling agent.

Sources

An In-depth Technical Guide to Synthetic Precursors for Heterocyclic Compounds

Foreword: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, represent a cornerstone of modern chemical and pharmaceutical sciences.[1][2][3] Their prevalence in nature is staggering, forming the core scaffolds of everything from nucleic acids and vitamins to alkaloids and pigments.[3][4] This ubiquity translates directly into their paramount importance in drug discovery, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1][2][3] The unique three-dimensional arrangements and electronic properties imparted by heteroatoms like nitrogen, oxygen, and sulfur allow for fine-tuning of pharmacological and physicochemical properties, making them indispensable tools for medicinal chemists.[2][5]

This guide provides an in-depth exploration of the key synthetic precursors used to construct these vital molecular architectures. As a Senior Application Scientist, the focus is not merely on presenting a catalog of reactions, but on elucidating the underlying principles and strategic considerations that guide the selection of a precursor for a given heterocyclic target. We will delve into the retrosynthetic logic that allows for the deconstruction of complex heterocycles into simpler, readily available starting materials and explore the mechanistic nuances of their transformation into the desired scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical area of synthetic organic chemistry.

I. The Logic of Heterocyclic Synthesis: A Retrosynthetic Approach

The art of organic synthesis lies in the ability to construct complex molecules from simpler, commercially available starting materials. Retrosynthetic analysis, a powerful conceptual tool, allows chemists to work backward from the target molecule to identify potential precursors.[6] This process involves "disconnections," the imaginary breaking of bonds in the target molecule, which leads to "synthons," idealized fragments that correspond to real-world "synthetic equivalents" or precursors.[6]

For heterocyclic synthesis, this approach is particularly insightful. The key disconnections often involve the bonds between a carbon atom and a heteroatom, revealing the fundamental building blocks that can be brought together to form the ring. The choice of disconnection strategy is guided by the availability of robust and reliable chemical reactions to form the corresponding bonds in the forward, synthetic direction.

Caption: A simplified workflow of retrosynthetic analysis for heterocyclic compounds.

II. Key Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are arguably the most significant class in medicinal chemistry, appearing in a vast number of pharmaceuticals.[3][5][7][8] Their synthesis is a mature field with a diverse array of reliable precursors.

A. Aminoalkynes: Versatile Building Blocks for Aromatic and Non-Aromatic N-Heterocycles

Aminoalkynes are powerful precursors that can be transformed into a variety of nitrogen heterocycles through cyclization reactions.[9] The specific outcome is often dictated by the substitution pattern of the aminoalkyne and the reaction conditions employed.

1. Synthesis of Pyridines from Propargylamines and Carbonyls:

A gold-catalyzed reaction of propargylamines with carbonyl compounds provides a direct route to substituted pyridines through a sequential amination-cyclization-aromatization cascade.[9]

-

Mechanism Insight: The gold catalyst activates the alkyne for nucleophilic attack by the enol or enolate of the carbonyl compound. The subsequent intramolecular cyclization and dehydration lead to the aromatic pyridine ring.

Experimental Protocol: Gold-Catalyzed Pyridine Synthesis [9]

-

To a solution of the propargylamine (1.0 equiv) and the carbonyl compound (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add the gold catalyst (e.g., AuCl3, 1-5 mol%).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.

Table 1: Representative Examples of Pyridine Synthesis from Propargylamines

| Propargylamine | Carbonyl Compound | Catalyst | Yield (%) |

| N-Benzylpropargylamine | Acetophenone | AuCl3 | 85 |

| N-Phenylpropargylamine | Cyclohexanone | Au(I) complex | 92 |

B. Aziridines: Strained Rings as Precursors to Larger Heterocycles

The high ring strain of aziridines makes them excellent electrophilic precursors for the synthesis of larger, more stable heterocyclic systems.[8][10]

1. Copper-Catalyzed Synthesis of Imidazolidines from Aziridines and Imines:

A copper-catalyzed reaction of aziridines with imines allows for the transformation of a three-membered ring into a five-membered imidazolidine ring.[8]

-

Causality of Experimental Choice: The copper catalyst facilitates the ring-opening of the aziridine by the imine nitrogen, followed by intramolecular cyclization to form the thermodynamically more stable five-membered ring.

Caption: Conceptual diagram of aziridine ring expansion to form an imidazolidine.

III. Key Precursors for Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are prevalent in natural products and are important synthetic intermediates.[11][12] Their synthesis often involves the formation of a carbon-oxygen bond as the key ring-closing step.

A. Arynes: Highly Reactive Intermediates for Benzo-fused O-Heterocycles

Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and insertion reactions. Their reaction with carbonyl compounds provides a powerful method for the synthesis of benzo-fused oxygen heterocycles.[13][14]

1. Synthesis of Chromenes from Arynes and α,β-Unsaturated Aldehydes:

The reaction of an aryne with an α,β-unsaturated aldehyde leads to the formation of 2H-chromenes.[13]

-

Mechanistic Consideration: The reaction proceeds through an initial [2+2] cycloaddition of the aryne to the carbonyl group, followed by a series of rearrangements to yield the chromene skeleton.

Experimental Protocol: Chromene Synthesis via Aryne Intermediate [13]

-

To a solution of the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, 1.2 equiv) and the α,β-unsaturated aldehyde (1.0 equiv) in an anhydrous solvent (e.g., THF), add a fluoride source (e.g., CsF or KF with 18-crown-6) to generate the aryne in situ.

-

Stir the reaction at room temperature until complete consumption of the aldehyde.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired chromene.

B. α-Diazo Carbonyl Compounds: Precursors for Tetrahydrofurans and γ-Butyrolactones

The decomposition of α-diazo carbonyl compounds, often catalyzed by rhodium(II) salts, generates highly reactive carbene intermediates that can undergo intramolecular C-H or O-H insertion reactions to form five-membered oxygen heterocycles.

1. Rhodium-Catalyzed Intramolecular O-H Insertion:

The Rh2(OAc)4-catalyzed decomposition of a β-hydroxy α-diazo carbonyl compound leads to the formation of a tetrahydrofuran derivative through an intramolecular O-H insertion.

-

Trustworthiness of the Protocol: This method is highly reliable and often proceeds with high stereoselectivity, as the insertion occurs through a concerted mechanism.

Table 2: Comparison of Rhodium-Catalyzed vs. Photochemical Decomposition of α-Diazo Carbonyls

| Reaction Condition | Key Intermediate | Major Product |

| Rh2(OAc)4, heat | Rhodium-carbene | Tetrahydrofuran (O-H Insertion) |

| hv (Photolysis) | Free carbene | γ-Butyrolactone (Wolff Rearrangement) |

IV. Key Precursors for Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit a wide range of biological activities and are important components of many pharmaceuticals.[15][16][17][18] Their synthesis often involves the formation of carbon-sulfur bonds.

A. Vinyl Sulfides: Precursors for Thiocarbenium Ions

Vinyl sulfides can be oxidized to form electrophilic α,β-unsaturated thiocarbenium ions, which can then be trapped by appended π-nucleophiles to yield a variety of sulfur-containing heterocycles.[18]

1. DDQ-Mediated Oxidative Cyclization:

The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant allows for the efficient generation of thiocarbenium ions from vinyl sulfides at room temperature.[18]

-

Expertise in Reagent Selection: DDQ is a powerful yet selective oxidant, making it ideal for this transformation. Its reduction potential is well-suited for the oxidation of the vinyl sulfide without over-oxidation or decomposition of other functional groups.

Caption: Oxidative cyclization of a vinyl sulfide to form a sulfur-containing heterocycle.

B. Simple Organic Substrates and Sulfur Monochloride: A Direct Approach to Polysulfur Heterocycles

A one-pot reaction of simple organic substrates with sulfur monochloride (S2Cl2) provides a direct and atom-economical route to a variety of polysulfur-containing heterocycles, such as 1,2-dithioles and 1,2,3-dithiazoles.[19]

-

Authoritative Grounding: This methodology, while utilizing a highly reactive reagent, has been well-established for the synthesis of specific classes of sulfur heterocycles and offers a significant shortcut compared to multi-step classical syntheses.

V. Conclusion and Future Outlook

The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. While classical methods remain important, modern synthetic strategies are increasingly focused on efficiency, sustainability, and the development of novel transformations.[20][21][22][23] The continued exploration of new precursors and catalytic systems will undoubtedly lead to even more powerful tools for the construction of these vital molecules. For researchers in drug discovery and development, a deep understanding of the principles of heterocyclic synthesis and the strategic use of key precursors is essential for the design and creation of the next generation of therapeutics.

References

- Mol Divers. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.

- Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.

- The Journal of Organic Chemistry. Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles.

- Molecules. (2015).

- Molecules. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI.

- Molecules. (2015).

- Taylor & Francis Online. Solid-phase synthesis of sulfur containing heterocycles. Taylor & Francis Online.

- ResearchGate. (2025). Role of Heterocycles in Drug Discovery: An Overview.

- Taylor & Francis Online. Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online.

- Chembiochem. (2018).

- RSC Publishing. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. The Royal Society of Chemistry.

- Organic Letters. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization.

- Frontiers in Chemistry. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. NIH.

- ResearchGate. Synthesis of nitrogen containing heterocycles.

- International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.

- Arkivoc. (2009).

- Organic & Biomolecular Chemistry. Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.

- Tetrahedron. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. Elsevier.

- World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.

- Molecules. (2021). Modern Strategies for Heterocycle Synthesis. PubMed Central.

- The Oxygen-Containing Fused Heterocyclic Compounds. Semantic Scholar.

- JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.

- Molecules. Modern Strategies for Heterocycle Synthesis. MDPI Books.

- Hilaris Publisher. (2023). Retrosynthetic Analysis: Planning the Route to Drug Synthesis. Hilaris Publisher.

- Journal of Chemical Information and Modeling. (2025). Transfer Learning for Heterocycle Retrosynthesis.

- ChemRxiv. Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.

- ResearchGate. Scheme 1: Retrosynthetic analysis of heterocycles A and B.

- Annals of Advances in Chemistry. (2017). a way to design a retrosynthesis map for Pyridine and pyrimidine ring. Annals of Advances in Chemistry.

- Sigma-Aldrich. Heterocyclic Building Blocks. Sigma-Aldrich.

- Sigma-Aldrich. Heterocyclic Building Blocks. Sigma-Aldrich.

- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.

- Organic Chemistry Portal. Synthesis of N-Heterocycles. Organic Chemistry Portal.

- ResearchGate. (2025). (PDF) Modern Strategies for Heterocycle Synthesis.

- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Heterocyclic Compounds. ijirset.

- Thermo Fisher Scientific. Heterocyclic Compounds. Thermo Fisher Scientific - US.

- RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. The Royal Society of Chemistry.

- Wikipedia. Heterocyclic compound. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 4. sciencescholar.us [sciencescholar.us]

- 5. rroij.com [rroij.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls [mdpi.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Enzymatic Formation of Oxygen-Containing Heterocycles in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] The Oxygen-Containing Fused Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 22. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Pivotal Role of Substituted Benzaldehydes in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone of organic chemistry, benzaldehyde and its substituted derivatives offer a remarkable blend of stability and reactivity, making them indispensable building blocks in the synthesis of a vast array of complex molecules. Their utility spans from the creation of fine chemicals and pharmaceuticals to the development of advanced materials. The true synthetic power of these aromatic aldehydes lies in the nuanced control that substituents on the benzene ring exert over the reactivity of the formyl group. This guide provides a detailed exploration of this interplay, offering field-proven insights into the mechanisms, applications, and experimental considerations for leveraging substituted benzaldehydes in organic synthesis.

The Heart of Reactivity: Electronic Influence of Substituents

The synthetic behavior of a substituted benzaldehyde is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These groups modulate the electrophilicity of the carbonyl carbon, directly influencing its susceptibility to nucleophilic attack. This principle is the key to understanding reaction rates, yields, and even mechanistic pathways.[1]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the aldehyde's carbonyl group. This inductive and/or resonance withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Consequently, EWGs generally accelerate reactions involving nucleophilic attack on the carbonyl carbon.[1][2]

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl (-CH₃) push electron density into the aromatic ring. This effect decreases the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles.[1][2] Aromatic aldehydes are also noted to be generally less reactive in nucleophilic additions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring itself.[1]

This relationship between substituent electronics and reaction rate can be quantitatively described by the Hammett equation, which provides a powerful predictive tool for synthetic chemists.[2]

Logical Workflow: Substituent Effects on Reactivity

Caption: Logical flow of substituent electronic effects on carbonyl reactivity.

Key Transformations Driven by Substituted Benzaldehydes

Substituted benzaldehydes are central to a multitude of classic and contemporary organic reactions. Understanding the mechanism and the influence of substituents is crucial for optimizing these transformations.

Condensation Reactions: Forging C=C Double Bonds

Condensation reactions are powerful tools for carbon-carbon bond formation, frequently used to synthesize α,β-unsaturated compounds like chalcones and cinnamic acids, which are precursors to flavonoids and other pharmaceuticals.

The Perkin reaction is an organic transformation that yields an α,β-unsaturated aromatic acid through the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[3] This reaction is a cornerstone for producing cinnamic acid and its derivatives.[4][5]

Causality in Mechanism: The reaction is initiated by the formation of a carbanion from the acid anhydride, facilitated by a basic catalyst (the alkali salt of the acid).[6][7] This carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The rate and success of this initial attack are highly dependent on the electrophilicity of the benzaldehyde. Aromatic aldehydes are particularly suited for this reaction.[8]

Caption: Simplified workflow of the Perkin Reaction mechanism.

Experimental Protocol: Synthesis of Cinnamic Acid [5][8]

-

Reactant Setup: In a 250 mL round-bottom flask, combine benzaldehyde (10.6 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and freshly fused potassium acetate (8.2 g, 0.1 mol).

-

Reaction Conditions: Attach an air condenser and heat the mixture in an oil bath at 180°C for 5 hours.[8]

-

Workup: Allow the mixture to cool slightly and pour it into 100 mL of water while still hot. Boil the mixture until all the oily substance dissolves. If any unreacted benzaldehyde is present, it can be removed by steam distillation.

-

Purification: Add activated charcoal to the hot solution, stir, and filter. Allow the filtrate to cool, whereupon cinnamic acid will crystallize.

-

Isolation: Collect the crystals by suction filtration and wash with cold water. Recrystallize from hot water to obtain pure cinnamic acid.

These related reactions involve the condensation of a substituted benzaldehyde with a ketone (Claisen-Schmidt) or an active methylene compound (Knoevenagel) under basic or acidic conditions.[2] They are fundamental for synthesizing chalcones and other important intermediates.[2]

-

Influence of Substituents: The reactivity in these condensations is directly tied to the electrophilicity of the benzaldehyde's carbonyl carbon. Electron-withdrawing groups on the benzaldehyde ring increase the reaction rate and often the yield, while electron-donating groups have the opposite effect.[2]

Data Presentation: Substituent Effect on Chalcone Synthesis Yield (Claisen-Schmidt) [2]

| Substituted Benzaldehyde | Substituent Type | Reported Yield (%) |

| 4-Nitrobenzaldehyde | Strong EWG | 95 |

| 4-Chlorobenzaldehyde | Weak EWG | 88 |

| Benzaldehyde | Neutral | 85 |

| 4-Methylbenzaldehyde | Weak EDG | 82 |

| 4-Methoxybenzaldehyde | Strong EDG | 78 |

Table summarizes yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone.[2]

Redox Reactions: Disproportionation and Oxidation

The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as benzaldehyde and its derivatives.[9] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid (as its salt) and the other is reduced to a primary alcohol.[10][11][12] This redox process involves the transfer of a hydride ion from one substrate molecule to another.[11]